6-(4-Chlorophenyl)-4-(2-hydroxybutyl)-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
6-(4-Chlorophenyl)-4-(2-hydroxybutyl)-4,5-dihydropyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a chlorophenyl group, a hydroxybutyl side chain, and a dihydropyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-4-(2-hydroxybutyl)-4,5-dihydropyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The initial step involves the cyclization of appropriate precursors to form the pyridazinone ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions.
Attachment of the Hydroxybutyl Side Chain: The hydroxybutyl side chain is attached via nucleophilic substitution reactions, often using alkyl halides as starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-4-(2-hydroxybutyl)-4,5-dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyridazinone derivatives with different degrees of saturation.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of saturated dihydropyridazinone derivatives.
Substitution: Formation of various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-4-(2-hydroxybutyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-4-(2-hydroxyethyl)-4,5-dihydropyridazin-3(2H)-one
- 6-(4-Chlorophenyl)-4-(2-hydroxypropyl)-4,5-dihydropyridazin-3(2H)-one
- 6-(4-Chlorophenyl)-4-(2-hydroxyhexyl)-4,5-dihydropyridazin-3(2H)-one
Uniqueness
6-(4-Chlorophenyl)-4-(2-hydroxybutyl)-4,5-dihydropyridazin-3(2H)-one is unique due to its specific hydroxybutyl side chain, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H17ClN2O2 |
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Molecular Weight |
280.75 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-(2-hydroxybutyl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C14H17ClN2O2/c1-2-12(18)7-10-8-13(16-17-14(10)19)9-3-5-11(15)6-4-9/h3-6,10,12,18H,2,7-8H2,1H3,(H,17,19) |
InChI Key |
KHBMPCFWAMVCCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1CC(=NNC1=O)C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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